2-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide
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Description
2-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide is a chemical compound with the CAS number 306980-46-1 . It’s used for pharmaceutical testing .
Physical and Chemical Properties The molecular weight of this compound is 378.875. It has a density of 1.4±0.1 g/cm3. The boiling point is 481.3±45.0 °C at 760 mmHg .
Scientific Research Applications
Chemical Synthesis and Compound Development
Synthesis of Heterocyclic Compounds : Research has demonstrated the use of related compounds in the synthesis of heterocyclic structures, which are crucial in medicinal chemistry. For instance, thiophene-2-carboxamide derivatives have been synthesized for potential use as antibiotics and antibacterial drugs (Ahmed, 2007).
Development of Dye-Forming Couplers : A study describes the synthesis of a new cyan dye-forming coupler containing a sulfone group, indicating the potential use of similar compounds in dye and pigment synthesis (Qiao, 2011).
Application in Polyimide Synthesis : Research involving thiophenyl-substituted benzidines, which are structurally related, has been used to synthesize transparent aromatic polyimides with high refractive indices and small birefringences, important for materials science (Tapaswi et al., 2015).
Pharmacological Research
Anticancer Applications : Certain derivatives of similar compounds have been studied for their anticancer properties. For example, indapamide derivatives have shown promising proapoptotic activity in cancer cell lines (Yılmaz et al., 2015).
Antibacterial and Antifungal Studies : Compounds like isoxazole-based heterocycles synthesized from similar cyanides have been evaluated for their in vitro antibacterial and antifungal activities, showing potential as antimicrobial agents (Darwish et al., 2014).
Carbonic Anhydrase Inhibitors : Studies have shown that benzenecarboxamide derivatives, which are chemically related, can act as inhibitors of carbonic anhydrase, an enzyme important in many physiological processes. These inhibitors have potential as antiglaucoma agents (Mincione et al., 2001).
Properties
IUPAC Name |
2-chloro-N-[3-cyano-4-(4-methylphenyl)sulfanylphenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS/c1-14-6-9-17(10-7-14)26-20-11-8-16(12-15(20)13-23)24-21(25)18-4-2-3-5-19(18)22/h2-12H,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFUSCWQRSTCMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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